CY2-Dise(diso3)
Overview
Description
Synthesis Analysis
The synthesis of CY2-Dise(diso3) is related to the synthesis of Cyanine-Based Dyes for Difference Gel Electrophoresis (DIGE). The synthesis involves the use of N-hydroxysuccinimide esters of Cy2, Cy3, and Cy5 dyes, which are commercially available. The synthesis of these dyes can be achieved from relatively inexpensive and commercially available precursors in only a few steps and with relatively high yields .Molecular Structure Analysis
The molecular formula of CY2-Dise(diso3) is C37H38N4O16S2 and it has a molecular weight of 858.8 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of CY2-Dise(diso3) such as its melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications
CY2-Dise (CY2-Dise(diso3)) has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and the study of cell signaling pathways. It has also been used to study the role of certain proteins in diseases such as cancer, Alzheimer’s, and Parkinson’s. In addition, it has been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.
Mechanism of Action
CY2-Dise (CY2-Dise(diso3)) binds to specific proteins in the body, causing them to become inactive. This binding inhibits the activity of these proteins, which can lead to changes in cell signaling pathways and other physiological processes. It is believed that this inhibition of protein activity can be used to treat diseases, as well as to study the effects of drugs and environmental toxins on the body.
Biochemical and Physiological Effects
CY2-Dise (CY2-Dise(diso3)) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and reduce tumor growth. It has also been shown to reduce oxidative stress, improve mitochondrial function, and reduce the risk of cardiovascular disease. In addition, it has been shown to have anti-cancer properties, as well as anti-bacterial and anti-fungal properties.
Advantages and Limitations for Lab Experiments
CY2-Dise (CY2-Dise(diso3)) has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be easily measured in laboratory experiments. In addition, its effects can be observed in a relatively short period of time. However, it also has some limitations. It can only be used in laboratory experiments, and its effects may not be the same in a living organism.
Future Directions
There are a number of potential future directions for research with CY2-Dise (CY2-Dise(diso3)). It could be used to develop new drugs for the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s. It could also be used to study the effects of environmental toxins on the body, as well as to study the effects of drugs on the body. In addition, it could be used to study the role of certain proteins in diseases, as well as to study the mechanisms of drug action. Finally, it could be used to develop new methods for drug delivery, as well as to develop new methods for diagnosing and treating diseases.
properties
IUPAC Name |
(2E)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O16S2/c42-30-16-17-31(43)40(30)56-36(46)10-3-1-5-20-38-26-14-12-24(58(48,49)50)22-28(26)54-34(38)8-7-9-35-39(27-15-13-25(59(51,52)53)23-29(27)55-35)21-6-2-4-11-37(47)57-41-32(44)18-19-33(41)45/h7-9,12-15,22-23H,1-6,10-11,16-21H2,(H-,48,49,50,51,52,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPZTINSXUUQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C3=C(C=C(C=C3)S(=O)(=O)[O-])OC2=CC=CC4=[N+](C5=C(O4)C=C(C=C5)S(=O)(=O)O)CCCCCC(=O)ON6C(=O)CCC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN\2C3=C(C=C(C=C3)S(=O)(=O)[O-])O/C2=C/C=C/C4=[N+](C5=C(O4)C=C(C=C5)S(=O)(=O)O)CCCCCC(=O)ON6C(=O)CCC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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